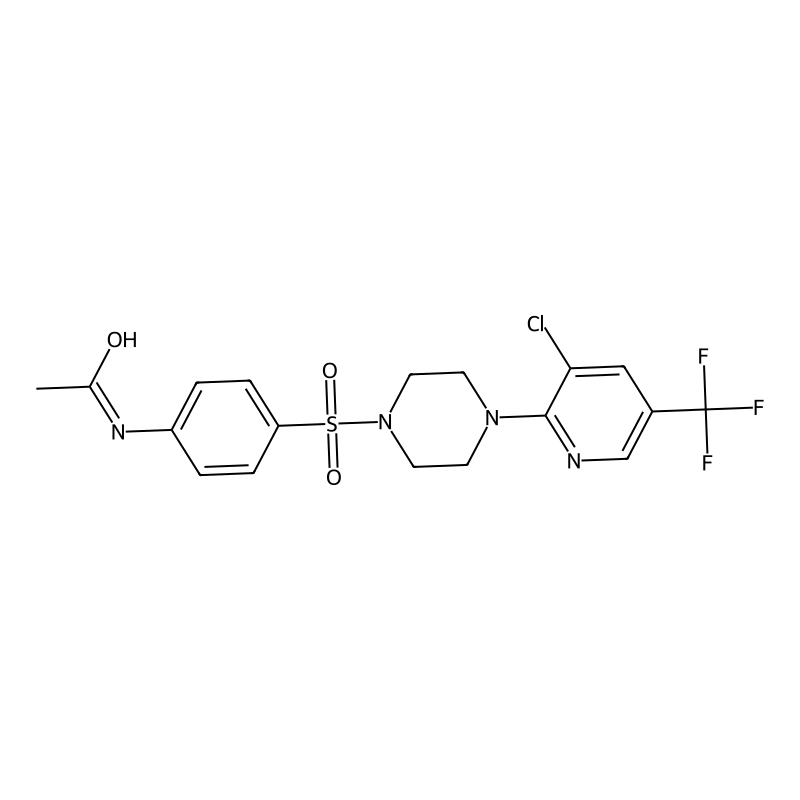N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
- Piperazine Derivatives and Medicinal Chemistry: Research efforts have explored piperazine derivatives for their potential medicinal applications. A 2012 study investigated the inhibitory effects of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides on bacterial enzymes, demonstrating their potential as antibiotic agents. []
N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide is a complex organic compound characterized by a multi-functional structure. It features a piperazine moiety, which is linked to a sulfonyl group and an aromatic system containing a chlorinated pyridine. The presence of trifluoromethyl and chloro substituents contributes to its unique chemical properties, potentially enhancing its biological activity and solubility profiles.
- Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic attacks, making it reactive towards electrophiles.
- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, leading to the formation of the corresponding carboxylic acid and amine.
- Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions, altering the electronic properties of the compound.
Research indicates that compounds similar to N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide exhibit significant biological activities. For instance, related compounds have been identified as potent inhibitors of bacterial phosphopantetheinyl transferase, which is crucial for bacterial viability and virulence. These compounds have shown antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus without causing cytotoxic effects in human cells .
The synthesis of N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide generally involves:
- Formation of Sulfonamide: Reaction of piperazine with a sulfonyl chloride derivative.
- Amide Bond Formation: Coupling the sulfonamide with an appropriate aromatic amine through standard coupling techniques, often using activating agents like carbodiimides.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Given its biological properties, N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new antibiotics targeting bacterial infections.
- Chemical Biology Tools: Its role in inhibiting specific enzymes can be exploited in research settings to study bacterial metabolism and resistance mechanisms.
Interaction studies have shown that similar compounds can modulate enzyme activity without affecting human orthologs, suggesting a selective mechanism that could minimize side effects . These studies typically involve:
- In vitro Assays: To evaluate the inhibitory effects on target enzymes.
- Cell-Based Studies: To assess the impact on bacterial growth and viability.
N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
The unique trifluoromethyl and chlorinated pyridine components of N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide contribute to its distinct reactivity and biological profile compared to these similar compounds.








